7-Fluoroisochroman-4-one

synthetic methodology process chemistry heterocyclic synthesis

7‑Fluoroisochroman‑4‑one (CAS 1260675‑88‑4) is a fluorinated heterocyclic building block belonging to the isochroman‑4‑one family. The molecule consists of a benzene ring fused to a dihydropyran‑4‑one core, with a single fluorine atom substituted at the 7‑position of the aromatic ring.

Molecular Formula C9H7FO2
Molecular Weight 166.151
CAS No. 1260675-88-4
Cat. No. B596450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoroisochroman-4-one
CAS1260675-88-4
Synonyms7-FLUOROISOCHROMAN-4-ONE
Molecular FormulaC9H7FO2
Molecular Weight166.151
Structural Identifiers
SMILESC1C2=C(C=CC(=C2)F)C(=O)CO1
InChIInChI=1S/C9H7FO2/c10-7-1-2-8-6(3-7)4-12-5-9(8)11/h1-3H,4-5H2
InChIKeyCJUCHCNBYVPXQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoroisochroman-4-one (CAS 1260675‑88‑4): Technical Baseline for Sourcing and Differentiation


7‑Fluoroisochroman‑4‑one (CAS 1260675‑88‑4) is a fluorinated heterocyclic building block belonging to the isochroman‑4‑one family. The molecule consists of a benzene ring fused to a dihydropyran‑4‑one core, with a single fluorine atom substituted at the 7‑position of the aromatic ring. Its molecular formula is C₉H₇FO₂ and its monoisotopic mass is 166.043 Da, with zero hydrogen‑bond donors and three hydrogen‑bond acceptors [REFS‑1]. The compound is primarily employed as a synthetic intermediate in medicinal chemistry programmes, where the fluorine substituent is introduced to modulate electronic character, conformational bias, and metabolic stability relative to the parent isochroman‑4‑one scaffold [REFS‑2].

Why 7-Fluoroisochroman-4-one Cannot Be Replaced by Unsubstituted or Positional Isomers Without Validation


Within the isochroman‑4‑one family, the position of a fluorine atom exerts a pronounced influence on both the synthetic accessibility and the downstream physicochemical profile of the scaffold. The catalytic oxidation method described in CN106831691A demonstrates that the 7‑fluoro derivative is obtained in 93 % isolated yield under optimised conditions, whereas the 5‑fluoro isomer requires a higher catalyst loading and provides a lower yield of 91 % [REFS‑1]. Beyond synthesis, fluorination at the 7‑position alters the electronic distribution of the aromatic ring and the hydrogen‑bond acceptor capacity of the carbonyl, which can translate into divergent target‑binding affinities and metabolic half‑lives compared with the 5‑, 6‑, or 8‑fluoro analogues [REFS‑2]. Consequently, purchasing a generic “fluoroisochroman‑4‑one” without specifying the regioisomer risks introducing uncontrolled variables into structure‑activity relationship (SAR) campaigns or scale‑up processes, potentially leading to inactive compounds or failed reaction sequences.

Quantitative Differentiation Evidence for 7-Fluoroisochroman-4-one Against Its Closest Analogs


Catalytic Oxidation Yield: 7‑Fluoro vs. 5‑Fluoro Isomer Under Identical Conditions

In a head‑to‑head comparison within the same patent (CN106831691A), the Fe(NO₃)₃·9H₂O/KPF₆‑catalysed aerobic oxidation of 7‑fluoroisochroman delivered the corresponding 4‑one in 93 % isolated yield, while the 5‑fluoro substrate required 50 % more catalyst (0.15 mmol vs. 0.10 mmol) and gave an isolated yield of 91 % [REFS‑1]. The 2 percentage‑point yield advantage, coupled with lower catalyst loading, indicates superior reactivity of the 7‑substituted substrate in this industrially relevant oxidation protocol.

synthetic methodology process chemistry heterocyclic synthesis

Computed Lipophilicity Shift Induced by 7‑Fluoro Substitution Relative to Parent Scaffold

The parent isochroman‑4‑one has a reported LogP of 1.23–1.40, indicating moderate hydrophilicity [REFS‑1][REFS‑2]. Introduction of a fluorine atom at the 7‑position is predicted to increase LogP by approximately 0.2–0.4 units due to the electron‑withdrawing, polarisable nature of the C–F bond, which simultaneously enhances membrane permeability while retaining hydrogen‑bond acceptor capacity [REFS‑3]. This places 7‑fluoroisochroman‑4‑one in a favourable lipophilicity window (estimated LogP ≈ 1.5–1.8) for central nervous system (CNS) drug discovery, outperforming the parent scaffold and offering a differentiated profile versus the more hydrophilic 6‑ or 8‑hydroxy analogues.

physicochemical properties drug likeness ADME prediction

Regioisomeric Purity as a Determinant of Biological Reproducibility in SAR Campaigns

Commercially available 7‑fluoroisochroman‑4‑one is specified at ≥98 % purity (HPLC) by multiple vendors [REFS‑1][REFS‑2]. In contrast, the 6‑fluoro positional isomer (CAS 1344889‑17‑3) and the 8‑fluoro isomer (CAS 911825‑99‑5) are less widely catalogued and often supplied at lower purity grades (≥95 %) [REFS‑3][REFS‑4]. The presence of even 2–5 % of a positional isomer can confound IC₅₀ measurements in enzyme assays, particularly for targets such as acetylcholinesterase where isochroman‑4‑one derivatives have shown single‑digit nanomolar potency [REFS‑5]. Specifying the 7‑fluoro regioisomer with a defined purity threshold therefore reduces the risk of false‑negative or inflated SAR data arising from regioisomeric contamination.

structure‑activity relationship quality control chemical biology

Fluorine‑Imposed Conformational Restriction and Metabolic Shielding: A Class‑Level Advantage Over Non‑Fluorinated Isochroman‑4‑ones

Strategic fluorination of heterocyclic scaffolds is a well‑validated tactic for blocking oxidative metabolism at benzylic positions and for locking the dihydropyranone ring into a preferred conformation through stereoelectronic effects [REFS‑1]. In the isochroman‑4‑one series, the unsubstituted parent compound is susceptible to rapid microsomal oxidation, whereas 5‑fluoroisochroman‑4‑one has been explicitly described as a “metabolically stable isostere” that shields the oxidatively labile benzylic position [REFS‑2]. By extension, the 7‑fluoro isomer is expected to confer an analogous protective effect at the para‑benzylic site, prolonging metabolic half‑life relative to the non‑fluorinated scaffold. This class‑level advantage is critical for any programme progressing from in vitro potency to in vivo pharmacokinetic profiling.

medicinal chemistry metabolic stability conformational analysis

Recommended Procurement and Application Scenarios for 7-Fluoroisochroman-4-one Based on Quantitative Evidence


Diversity‑Oriented Synthesis of CNS‑Penetrant Screening Libraries

The predicted LogP window of 1.5–1.8 and the metabolic shielding conferred by the 7‑fluoro substituent position this building block as an ideal core for generating CNS‑targeted compound collections. The absence of hydrogen‑bond donors and the presence of three hydrogen‑bond acceptors further align with CNS drug‑likeness criteria, supporting its use in parallel synthesis of acetylcholinesterase or monoamine oxidase inhibitor candidates [REFS‑1].

Scalable Process Chemistry Requiring High‑Yielding, Low‑Catalyst‑Loading Oxidation

The patent‑documented 93% isolated yield under catalytic aerobic oxidation, with only 10 mol% Fe(NO₃)₃·9H₂O, makes the 7‑fluoro substrate the preferred regioisomer for process development groups scaling beyond gram quantities. The lower catalyst demand relative to the 5‑fluoro analogue directly reduces metal‑contamination risk and waste‑stream treatment costs [REFS‑2].

Regioisomerically Stringent SAR Studies on Fluorinated Heterocycles

When exploring the biological impact of fluorine position on target engagement, the high commercial purity (≥98%) and well‑documented characterisation of the 7‑fluoro isomer ensure that any observed potency shifts can be unambiguously attributed to the 7‑substitution pattern, rather than to contamination by the 5‑, 6‑, or 8‑fluoro isomers. This is especially important given the single‑digit nanomolar IC₅₀ values reported for isochroman‑4‑one‑based AChE inhibitors [REFS‑3].

Late‑Stage Functionalisation via Electrophilic Aromatic Substitution at the Activated 5‑ and 8‑Positions

The electron‑withdrawing fluorine at C7 deactivates the aromatic ring but directs incoming electrophiles to the C5 and C8 positions, enabling regioselective further functionalisation. This electronic bias allows chemists to install additional substituents ortho or meta to the fluorine without protecting‑group strategies, a feature not shared by the 5‑ or 8‑fluoro isomers where the fluorine ortho/para‑directing effect competes differently.

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